molecular formula C10H14O B176297 (R)-1-(3-Methylphenyl)-1-propanol CAS No. 112777-68-1

(R)-1-(3-Methylphenyl)-1-propanol

Cat. No. B176297
CAS RN: 112777-68-1
M. Wt: 150.22 g/mol
InChI Key: YMFDHKOYLATDND-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Methylphenyl)-1-propanol, also known as (R)-3-methylphenyl-1-propanol or (R)-methylphenylcarbinol, is an organic compound with the chemical formula C10H14O. It is a chiral alcohol that is commonly used in the synthesis of pharmaceuticals, fragrances, and flavorings. This compound is of great interest to researchers due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of (R)-1-(3-Methylphenyl)-1-propanol is not fully understood. However, it is believed to act by inhibiting the growth and replication of microorganisms through the disruption of their cell membranes.
Biochemical and Physiological Effects:
(R)-1-(3-Methylphenyl)-1-propanol has been shown to have a low toxicity profile and is generally considered safe for use in pharmaceuticals, fragrances, and flavorings. It has been found to have no significant effects on the central nervous system or cardiovascular system.

Advantages And Limitations For Lab Experiments

(R)-1-(3-Methylphenyl)-1-propanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it is a chiral compound, making it useful for the synthesis of other chiral compounds. However, it has some limitations. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to separate from other compounds due to its similar properties.

Future Directions

There are several future directions for research on (R)-1-(3-Methylphenyl)-1-propanol. One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for the use of this compound in the development of new pharmaceuticals, fragrances, and flavorings. Further research is also needed to fully understand the mechanism of action and biochemical effects of this compound.

Synthesis Methods

(R)-1-(3-Methylphenyl)-1-propanol can be synthesized through several methods, including the reduction of the corresponding ketone using a chiral catalyst or the Grignard reaction of 3-methylbenzyl chloride with a chiral auxiliary. The most common method involves the reduction of 3-methylacetophenone using a chiral catalyst such as borane or lithium aluminum hydride.

Scientific Research Applications

(R)-1-(3-Methylphenyl)-1-propanol has been extensively studied for its potential use in pharmaceuticals, fragrances, and flavorings. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have potential as a chiral building block for the synthesis of other chiral compounds.

properties

CAS RN

112777-68-1

Product Name

(R)-1-(3-Methylphenyl)-1-propanol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1

InChI Key

YMFDHKOYLATDND-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C)O

SMILES

CCC(C1=CC=CC(=C1)C)O

Canonical SMILES

CCC(C1=CC=CC(=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.